Rhod-5N (potassium salt)
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Overview
Description
Rhod-5N (potassium salt) is a low-affinity fluorescent calcium indicator. It is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum. Rhod-5N is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding calcium ions, with excitation and emission maxima at approximately 551 nm and 576 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the parent compound Rhod-2The detailed synthetic route is proprietary and often involves multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods: Industrial production of Rhod-5N involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of high-quality reagents, solvents, and catalysts, followed by rigorous purification techniques such as chromatography and crystallization. The final product is then formulated into a stable, dry powder for distribution .
Chemical Reactions Analysis
Types of Reactions: Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Calcium ions (Ca²⁺): Rhod-5N binds to calcium ions in a buffered solution, resulting in a significant increase in fluorescence.
Buffer solutions: Commonly used buffers include HEPES and Hank’s Balanced Salt Solution (HHBS) to maintain physiological pH and ionic strength.
Major Products Formed: The primary product of the reaction between Rhod-5N and calcium ions is the fluorescent Rhod-5N-calcium complex, which is used for detecting and measuring calcium concentrations in various biological samples .
Scientific Research Applications
Rhod-5N is widely used in scientific research due to its unique properties as a calcium indicator. Some of its key applications include:
Chemistry: Used in fluorescence spectroscopy to study calcium dynamics in chemical reactions.
Biology: Employed in cell biology to measure intracellular calcium levels, particularly in organelles like the endoplasmic reticulum.
Medicine: Utilized in medical research to investigate calcium signaling pathways in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mechanism of Action
Rhod-5N exerts its effects by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence. The binding affinity of Rhod-5N for calcium ions is characterized by a dissociation constant (Kd) of approximately 320 µM. This low affinity makes it suitable for detecting high concentrations of calcium in specific cellular compartments .
Comparison with Similar Compounds
Rhod-2: Higher affinity for calcium, used for detecting lower concentrations of calcium.
Fluo-3: Commonly used for general calcium measurements with moderate affinity.
Fluo-4: Similar to Fluo-3 but with improved fluorescence properties
Rhod-5N’s unique combination of low calcium affinity and high fluorescence enhancement makes it a valuable tool for specific applications where high calcium concentrations need to be measured accurately.
Properties
Molecular Formula |
C39H39N5O13 |
---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate |
InChI |
InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52) |
InChI Key |
PVSMMTANYSSLPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-] |
Origin of Product |
United States |
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